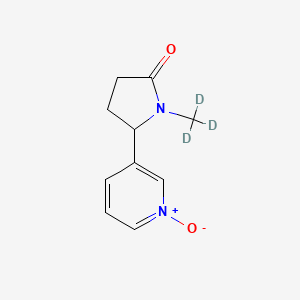

(R,S)-Cotinine-d3 N-Oxide

Übersicht

Beschreibung

(R,S)-Cotinine-d3 N-Oxide is a deuterated derivative of cotinine, which is a primary metabolite of nicotine. This compound is characterized by the presence of an N-oxide functional group and deuterium atoms, making it useful in various scientific research applications, particularly in the study of nicotine metabolism and its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Cotinine-d3 N-Oxide typically involves the oxidation of (R,S)-Cotinine-d3. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to oxidize the tertiary amine to the N-oxide . Another method involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which can effectively oxidize the amine to the N-oxide under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors can utilize titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent, providing a safer and more efficient production method compared to batch reactors .

Analyse Chemischer Reaktionen

Types of Reactions: (R,S)-Cotinine-d3 N-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized products.

Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as zinc and acetic acid.

Substitution: The N-oxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peroxyacids (e.g., m-CPBA).

Reduction: Zinc and acetic acid.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: More oxidized nitrogen-containing compounds.

Reduction: (R,S)-Cotinine-d3.

Substitution: Substituted cotinine derivatives.

Wissenschaftliche Forschungsanwendungen

(R,S)-Cotinine-d3 N-Oxide has several scientific research applications:

Chemistry: Used as a model compound to study the oxidation and reduction of tertiary amines.

Biology: Helps in understanding the metabolism of nicotine and its derivatives.

Medicine: Used in pharmacokinetic studies to trace the metabolic pathways of nicotine.

Wirkmechanismus

The mechanism of action of (R,S)-Cotinine-d3 N-Oxide involves its interaction with various molecular targets and pathways. The N-oxide group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with nicotinic acetylcholine receptors, influencing neurotransmission and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Cotinine: The non-deuterated form of (R,S)-Cotinine-d3 N-Oxide.

Nicotine: The parent compound from which cotinine is derived.

Pyridine N-Oxide: Another N-oxide compound with similar chemical properties.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for more precise tracking of metabolic pathways and the study of kinetic isotope effects .

Biologische Aktivität

(R,S)-Cotinine-d3 N-Oxide (CNO) is a deuterated derivative of cotinine, a major metabolite of nicotine. Understanding the biological activity of CNO is crucial for elucidating its pharmacological properties, potential therapeutic applications, and its role in nicotine metabolism. This article reviews recent research findings, case studies, and data on the biological activity of CNO, emphasizing its metabolic pathways, interactions with cytochrome P450 enzymes, and implications for health.

Metabolism and Formation

Cotinine is primarily metabolized by cytochrome P450 enzymes, particularly CYP2A6 and CYP2C19, into various metabolites including this compound. The formation of CNO has been linked to the oxidative metabolism of cotinine, where it serves as an important marker for nicotine exposure. Recent studies have identified CNO in vivo following nicotine administration in animal models, highlighting its relevance in pharmacokinetic studies.

Key Metabolic Pathways

- Enzymatic Conversion : Cotinine undergoes N-oxidation to form CNO through the action of several cytochrome P450 enzymes (CYP2A6, CYP2B6, CYP2C19) .

- Detection Methods : Liquid chromatography-mass spectrometry (LC-MS/MS) has been employed to quantify CNO in biological samples, demonstrating high sensitivity and specificity .

Pharmacokinetics

Research indicates that CNO exhibits distinct pharmacokinetic properties compared to its parent compound cotinine. In rat models, CNO showed rapid absorption and significant bioavailability, suggesting potential therapeutic effects .

| Parameter | Cotinine | This compound |

|---|---|---|

| Absorption | Fast | Rapid |

| Half-life | Moderate | Shorter |

| Bioavailability | High | High |

Effects on Cytochrome P450 Activity

CNO has been shown to influence the activity of cytochrome P450 enzymes. Specifically, studies have reported that chronic exposure to nicotine increases CYP2A5 activity, which is responsible for the oxidation of cotinine to CNO . This suggests that CNO may play a role in modulating enzyme activity associated with nicotine metabolism.

Case Studies

- Nicotine Exposure in Mice : A study involving C57BL/6 mice demonstrated that after exposure to nicotine or e-cigarettes containing nicotine, plasma levels of CNO increased significantly alongside other metabolites like 5-hydroxycotinine . This indicates that CNO may be a reliable biomarker for assessing nicotine exposure.

- Human Studies : In human plasma samples analyzed for nicotine metabolites, the presence of CNO was confirmed alongside other key metabolites using advanced LC-MS/MS techniques . The quantification revealed significant concentrations of CNO post-nicotine administration.

Implications for Health

The biological activity of this compound has implications for understanding nicotine addiction and potential therapeutic applications. Given its role as a metabolite in the nicotine pathway, further research into CNO could lead to insights into smoking cessation strategies and the development of pharmacotherapies targeting nicotine dependence.

Eigenschaften

IUPAC Name |

5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPULDKLIIVIER-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675778 | |

| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215561-37-7 | |

| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.